(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
Overview
Description
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its structural complexity and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The cyclopropane ring imparts significant strain, making this compound an interesting subject for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the protection of the amine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to streamline the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid largely depends on its application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing various biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biological interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid: The enantiomer of the compound , differing in the spatial arrangement of atoms.
Cyclopropane-1-carboxylic acid: Lacks the Boc protecting group, making it less versatile in synthetic applications.
tert-Butyl cyclopropanecarboxylate: Similar in structure but with an ester group instead of a carboxylic acid.
Uniqueness
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring and a Boc-protected amine. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIADELBDBDDAW-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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